2,6-diethoxy-4-formylbenzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diethoxy-4-formylbenzoic acid ethyl ester is an organic compound with the molecular formula C13H18O5 It is a derivative of benzoic acid, featuring ethoxy groups at the 2 and 6 positions and a formyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diethoxy-4-formylbenzoic acid ethyl ester typically involves the esterification of 2,6-diethoxy-4-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-diethoxy-4-formylbenzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-diethoxy-4-carboxybenzoic acid.
Reduction: 2,6-diethoxy-4-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,6-diethoxy-4-formylbenzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-diethoxy-4-formylbenzoic acid ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Ethyl 2,6-dimethoxy-4-formylbenzoate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 2,6-diethoxy-4-formylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: 2,6-diethoxy-4-formylbenzoic acid ethyl ester is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to similar compounds. The ethoxy groups may also affect the compound’s biological activity, making it a valuable molecule for specific applications.
Properties
CAS No. |
55687-55-3 |
---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 2,6-diethoxy-4-formylbenzoate |
InChI |
InChI=1S/C14H18O5/c1-4-17-11-7-10(9-15)8-12(18-5-2)13(11)14(16)19-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
CAMQXYCFBVNFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1C(=O)OCC)OCC)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.